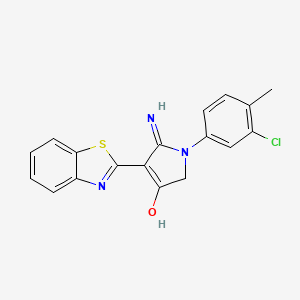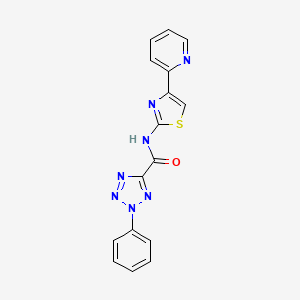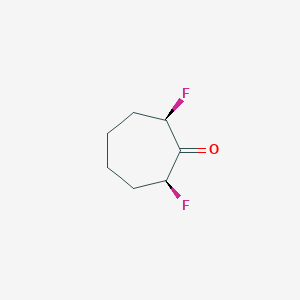
1-(3-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.
Scientific Research Applications
Pest Control Applications
Research conducted by Mulder and Gijswijt (1973) on new insecticides, including compounds structurally related to 1-(3-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, highlights their unique mode of action, which interferes with cuticle deposition in insects. These compounds demonstrate significant insecticidal activity by inducing a failure to moult or pupate, leading to death, while being expectedly safe towards mammals. This indicates potential for pest control applications without significant harm to non-target species (Mulder & Gijswijt, 1973).
Corrosion Inhibition
Jeeva et al. (2015) synthesized Mannich bases, including morpholine derivatives, and tested them as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings reveal that these compounds, by virtue of their structure, offer effective protection against corrosion, demonstrating a relationship between molecular structure and inhibition efficiency. This research suggests applications in the protection of industrial materials from acidic corrosion (Jeeva et al., 2015).
Synthesis of Novel Compounds
Gao et al. (2017) explored the synthesis of spiroheterocycles compounds through reactions involving isatins, urea, and morpholinobutane diones. Their process introduces useful groups like pyridyl and morpholinyl into product structures, highlighting the versatility of morpholine and urea derivatives in synthesizing compounds with potential applications in pharmaceuticals and organic materials (Gao et al., 2017).
Environmental Persistence and Analysis
Halden and Paull (2004) developed a method for the detection of triclocarban, a compound structurally similar to this compound, in aquatic environments. Their work addresses the environmental occurrence of polychlorinated phenyl urea compounds, suggesting the necessity for monitoring and understanding the environmental impact of such chemicals (Halden & Paull, 2004).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-13-4-3-5-14(12-13)18-15(20)17-6-1-2-7-19-8-10-21-11-9-19/h3-5,12H,6-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVOZDSMWUHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)


![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)



